Equilin 3-Sulfate-d4 sodium salt chemical structure and properties
Equilin 3-Sulfate-d4 sodium salt chemical structure and properties
An In-depth Technical Guide to Equilin 3-Sulfate-d4 Sodium Salt
This document provides a comprehensive technical overview of Equilin 3-Sulfate-d4 sodium salt, focusing on its chemical properties, its critical role in modern bioanalysis, and a detailed workflow for its application. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this stable isotope-labeled internal standard for quantitative mass spectrometry.
Context and Significance: The Need to Quantify Equilin
Equilin, and its sulfated conjugate, is a primary component of conjugated equine estrogens (CEEs), a medication widely used in estrogen replacement therapy.[1][2] Understanding the pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—of equilin is fundamental to assessing its efficacy and safety.[3][4][5] Accurate quantification of equilin in biological matrices like plasma or urine is therefore essential. However, the inherent variability of biological samples and analytical instrumentation presents a significant challenge to achieving precise and accurate results. This is where a stable isotope-labeled internal standard (SIL-IS) becomes indispensable.
Equilin 3-Sulfate-d4 sodium salt is the deuterated analogue of the primary circulating metabolite of equilin.[6][7] Its deliberate introduction into a sample at a known concentration allows it to act as a tracer, co-varying with the non-labeled (endogenous or administered) analyte throughout the entire analytical process. This strategy, known as isotopic dilution, is the gold standard in quantitative mass spectrometry for correcting analytical variability.[6]
Core Compound Properties
The defining characteristics of Equilin 3-Sulfate-d4 sodium salt are summarized below. These properties are critical for its function as an internal standard, ensuring it is chemically identical to the analyte of interest but mass-spectrometrically distinct.
| Property | Value | Source |
| CAS Number | 285979-81-9 | [6][8] |
| Molecular Formula | C₁₈H₁₅D₄NaO₅S | [6] |
| Molecular Weight | 374.42 g/mol | [8] |
| Synonyms | Sodium equilin-3-sulfate-2,4,16,16-d4 | [9] |
| Appearance | Off-white to light yellow solid | [6] |
| Isotopic Purity | Typically ≥97 atom % D | |
| Mass Shift | M+4 | |
| Primary Application | Internal standard for quantitative analysis by LC-MS | [6][7] |
| Storage Conditions | -20°C, sealed storage, away from moisture | [6][10] |
The Scientific Rationale: Why a Deuterated Internal Standard is Critical
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), several factors can compromise data quality:
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Matrix Effects: Components in the biological matrix (e.g., plasma lipids, proteins) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.
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Extraction Inefficiency: The recovery of the analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is rarely 100% and can vary between samples.
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Instrumental Variability: Fluctuations in the LC pump pressure or the MS detector sensitivity can occur during an analytical run.
A SIL-IS like Equilin 3-Sulfate-d4 mitigates these issues with high fidelity. Because it is chemically almost identical to the analyte (Equilin 3-Sulfate), it experiences the same matrix effects and has the same extraction recovery. However, due to the four deuterium atoms, it has a higher mass. The mass spectrometer can distinguish between the analyte and the SIL-IS. By calculating the ratio of the analyte's signal to the SIL-IS's signal, all sources of variability that affect both molecules equally are mathematically cancelled out. This ratiometric approach is the foundation of a robust and reproducible bioanalytical method that can meet stringent regulatory requirements.[11][12][13]
Bioanalytical Workflow: Quantification of Equilin in Human Plasma
The following protocol outlines a representative, state-of-the-art method for the quantification of equilin in human plasma using Equilin 3-Sulfate-d4 sodium salt as the internal standard. This workflow is designed to achieve high sensitivity and specificity, suitable for pharmacokinetic studies.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Equilin quantification.
Step-by-Step Methodology
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Preparation of Standards and Quality Controls (QCs):
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Causality: A calibration curve is essential to establish the relationship between the peak area ratio and concentration. QCs are used to verify the accuracy and precision of the method during validation and sample analysis.
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Protocol: Prepare stock solutions of unlabeled Equilin 3-Sulfate and the Equilin 3-Sulfate-d4 IS in a suitable solvent like methanol.[14] From the unlabeled stock, create a series of working solutions to spike into blank plasma (e.g., charcoal-stripped human plasma to remove endogenous steroids) to form calibration standards (e.g., 1-1000 pg/mL) and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
Causality: This multi-step process is designed to remove interfering proteins and lipids from the plasma and concentrate the analyte, enhancing the sensitivity and robustness of the assay.
-
Protocol: a. Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube. b. Add a precise volume (e.g., 10 µL) of the Equilin 3-Sulfate-d4 IS working solution to every tube except the blank matrix. Vortex briefly. c. Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min). d. Transfer the supernatant to a new tube. This supernatant is then loaded onto a conditioned and equilibrated mixed-mode solid-phase extraction (SPE) plate or cartridge. e. Wash the SPE sorbent with aqueous and low-organic-content solvents to remove salts and polar interferences. f. Elute the analyte and IS with a small volume of a strong organic solvent (e.g., 5% ammonium hydroxide in acetonitrile). g. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Causality: The liquid chromatography step separates the analyte from other remaining components based on polarity before it enters the mass spectrometer. The tandem mass spectrometer provides two stages of mass filtering (precursor ion and product ion) for highly selective and sensitive detection.
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Protocol: a. LC System: UPLC (Ultra-Performance Liquid Chromatography) system. b. Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for steroid separation.[15] c. Mobile Phase: A gradient of (A) water with a modifier like 0.1% formic acid or 2 mM ammonium formate and (B) acetonitrile or methanol.[14][15] d. MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for sulfated steroids. e. Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the IS. For example:
- Equilin 3-Sulfate (Analyte): Q1: m/z 347.1 → Q3: m/z 267.1
- Equilin 3-Sulfate-d4 (IS): Q1: m/z 351.1 → Q3: m/z 271.1 (Note: These are hypothetical transitions and must be optimized empirically.)
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Method Validation: A Self-Validating System
For the data to be trustworthy for regulatory submission or critical decision-making, the bioanalytical method must be rigorously validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10.[11][13][16][17] The use of Equilin 3-Sulfate-d4 is integral to meeting these criteria.
Key validation parameters include:
-
Selectivity & Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing multiple sources of blank matrix.[11][12]
-
Accuracy & Precision: Accuracy measures how close the measured QC concentrations are to the true values, while precision measures the repeatability. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[11][12]
-
Calibration Curve: The linearity of the response over the intended analytical range. A correlation coefficient (r²) of >0.99 is generally required.
-
Recovery & Matrix Effect: While the SIL-IS largely corrects for these, they are still assessed to understand and control the method's performance.
-
Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw cycles, bench-top, long-term storage) is evaluated to ensure sample integrity.
Conclusion: Enabling High-Fidelity Pharmacokinetic Research
Equilin 3-Sulfate-d4 sodium salt is a specialized and essential tool for pharmaceutical research. Its role as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust bioanalytical methods using LC-MS/MS. By effectively correcting for inevitable analytical variability, it provides the foundation of trust in the quantitative data generated. This allows researchers to confidently characterize the pharmacokinetic profiles of equilin-containing therapies, ultimately supporting the development of safer and more effective treatments for patients.
References
-
Bhavnani, B. R., & Cecutti, A. (1994). Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men. The Journal of Clinical Endocrinology & Metabolism, 78(1), 197–204. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S. Food and Drug Administration. [Link]
-
Bhavnani, B. R. (1998). Pharmacokinetics and Pharmacodynamics of Conjugated Equine Estrogens: Chemistry and Metabolism. Experimental Biology and Medicine, 217(1), 6-16. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Symbiotic Research. [Link]
-
Bhavnani, B. R., & Cecutti, A. (1993). Pharmacokinetics of 17β-Dihydroequilin Sulfate and 17β-Dihydroequilin in Normal Postmenopausal Women. The Journal of Clinical Endocrinology & Metabolism, 77(5), 1157–1163. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration. [Link]
-
Zhang, Z., et al. (1999). Metabolism of equilin sulfate in the dog. Drug Metabolism and Disposition, 27(9), 1067-1074. [Link]
-
Bhavnani, B. R. (1998). The saga of the ring B unsaturated equine estrogens. Endocrine Reviews, 19(3), 307-330. [Link]
-
New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. (2017). Anapharm. [Link]
-
Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma. Waters. [Link]
-
Equilin-D4 Sulfate (Sodium Salt). Veeprho. [Link]
-
Kumar, P., et al. (2017). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETHINYL ESTRADIOL WITH ETHINYL ESTRADIOL-D4 AS INTERNAL STANDARD IN HUMAN K2-EDTA PLASMA BY LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2936-2945. [Link]
-
Kumar, P., et al. (2017). Bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k 2 - edta plasma by lc-ms/ms. ResearchGate. [Link]
-
Courant, F., et al. (2007). Development and validation of an analytical method for the detection of estrogens in water. Ghent University. [Link]
-
Equilin-d4 Sulfate Sodium Salt. Axios Research. [Link]
-
Equilin 3-Sulfate-d4 Sodium Salt. Pharmaffiliates. [Link]
-
Brinton, R. D., et al. (1997). Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism. Experimental Neurology, 147(2), 211-220. [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolism of equilin sulfate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 3-硫酸氟哌噻吨-2,4,16,16-d4 钠盐 ≥97 atom % D, ≥96% (CP), contains 50% TRIS-d5 as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. hhs.gov [hhs.gov]
